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Compound of Interest

Compound Name: 3-Fluoro-6-methoxyquinoline

Cat. No.: B1245202 Get Quote

An In-depth Technical Guide to 3-Fluoro-6-methoxyquinoline

This technical guide provides a comprehensive overview of 3-Fluoro-6-methoxyquinoline, a

key heterocyclic motif in medicinal chemistry. It is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its chemical identifiers,

physicochemical properties, synthesis protocols, and biological significance. The strategic

placement of fluorine and methoxy groups on the quinoline scaffold makes this compound a

valuable building block for novel therapeutic agents.

Chemical Identifiers and Properties
3-Fluoro-6-methoxyquinoline is a quinoline derivative characterized by a fluorine atom at the

3-position and a methoxy group at the 6-position.[1] These substitutions are crucial for its

chemical properties and biological activities.

Table 1: Chemical Identifiers for 3-Fluoro-6-methoxyquinoline
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Identifier Value

CAS Number 426842-85-5[1][2][3]

Molecular Formula C₁₀H₈FNO[1][2]

Molecular Weight 177.18 g/mol [1]

IUPAC Name 3-fluoro-6-methoxyquinoline[2]

SMILES COC1=CC2=CC(=CN=C2C=C1)F[4]

InChI
1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-

12-10/h2-6H,1H3[2]

| InChIKey | LEJRFUDTXRWNFQ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of 3-Fluoro-6-methoxyquinoline

Property Value (Predicted)

Boiling Point 284.0 ± 20.0 °C at 760 mmHg[1][2]

Density 1.25 ± 0.1 g/cm³[1]

| pKa | 2.34 ± 0.14[1] |

Table 3: Spectroscopic Data for 3-Fluoro-6-methoxyquinoline

Type Data

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.64 (d, J = 2.9 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 7.65

(dd, J = 9.1, 2.9 Hz, 1H), 7.31 (dd, J = 9.1, 2.9 Hz, 1H), 7.01 (d, J = 2.9 Hz, 1H), 3.92 (s, 3H)[5]

|

Synthesis and Manufacturing
A practical and scalable two-step synthesis for 3-Fluoro-6-methoxyquinoline has been

developed, making it accessible for research and large-scale production.[5][6] This method
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avoids the use of high-energy transformations associated with older, multi-step syntheses.[5]

Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline[5][7]

Add 2-fluoromalonic acid (35 g, 0.287 mol) portionwise to phosphorus oxychloride (210 mL).

Heat the mixture at reflux for 30 minutes to achieve complete dissolution, then cool to 60 °C.

Slowly add p-anisidine (35.3 g, 0.287 mol) to the mixture.

Heat the resulting mixture at reflux for 2 hours.

Remove approximately 100 mL of phosphorus oxychloride via distillation.

Cool the mixture to room temperature and pour it onto ice (350 g), stirring for 30 minutes.

Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

Stir the suspension for 2 hours before filtering. The filter cake is washed with water to yield

the intermediate product.

Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline (Hydrogenolysis)[5][7]

To a mixture of 10% Pd/C (1 g) and methanol (300 mL), add 2,4-dichloro-3-fluoro-6-
methoxyquinoline (20 g, 0.0813 mol).

Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.

[5][7]

To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).

Stir the reaction at room temperature for 16 hours.

Filter the reaction mixture and strip the filtrate to dryness.

Purify the resulting residue by passing it through a silica gel plug with 5% ethyl acetate in

hexanes.
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Collect and concentrate the product-rich fractions to yield 3-fluoro-6-methoxyquinoline as

a white solid (8.03 g, 56% yield).[5]

An alternative reduction method using H₂ over Raney nickel has been demonstrated to be

effective for multi-kilogram scale production, achieving a 71% yield.[6]

Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline

Step 1: Cyclization and Chlorination

Step 2: Hydrogenolysis

p-Anisidine

POCl₃, Reflux

2-Fluoromalonic Acid

2,4-dichloro-3-fluoro-6-methoxyquinoline

10% Pd/C, Ammonium Formate
or H₂/Raney Ni

3-Fluoro-6-methoxyquinoline

Click to download full resolution via product page

Caption: Workflow for the facile two-step synthesis.

Biological and Pharmaceutical Relevance
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The quinoline ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural

products and drug candidates.[5][6] The introduction of a fluorine atom can significantly

enhance the pharmacological properties of these molecules.[5][8] 3-Fluoro-6-
methoxyquinoline is a critical building block for a new class of antibiotics known as non-

fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs).[9][10]

These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for

bacterial DNA replication.[9][10] This mechanism is distinct from traditional fluoroquinolones,

offering a potential solution to growing antibiotic resistance. Derivatives of 3-fluoro-6-
methoxyquinoline have shown potent activity against Gram-positive bacteria, including

methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Table 4: In Vitro Activity of a Representative 3-Fluoro-6-methoxyquinoline Derivative

(Compound 14)

Target/Parameter Value Reference

S. aureus MIC₉₀ 0.125 µg/mL [9][10]

| hERG IC₅₀ | 85.9 µM |[9][10] |

Note: The data above is for a derivative of 3-fluoro-6-methoxyquinoline, not the parent

compound itself, illustrating the parent compound's utility as a foundational scaffold.
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Role in Drug Development
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Caption: Logical workflow from core scaffold to therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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